3-Pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride 3-Pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2418694-94-5
VCID: VC5246109
InChI: InChI=1S/C9H12N2O.ClH/c12-9-7(3-1-6-11-9)8-4-2-5-10-8;/h1,3,6,8,10H,2,4-5H2,(H,11,12);1H
SMILES: C1CC(NC1)C2=CC=CNC2=O.Cl
Molecular Formula: C9H13ClN2O
Molecular Weight: 200.67

3-Pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride

CAS No.: 2418694-94-5

Cat. No.: VC5246109

Molecular Formula: C9H13ClN2O

Molecular Weight: 200.67

* For research use only. Not for human or veterinary use.

3-Pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride - 2418694-94-5

Specification

CAS No. 2418694-94-5
Molecular Formula C9H13ClN2O
Molecular Weight 200.67
IUPAC Name 3-pyrrolidin-2-yl-1H-pyridin-2-one;hydrochloride
Standard InChI InChI=1S/C9H12N2O.ClH/c12-9-7(3-1-6-11-9)8-4-2-5-10-8;/h1,3,6,8,10H,2,4-5H2,(H,11,12);1H
Standard InChI Key RZQQJEMMCZEQKO-UHFFFAOYSA-N
SMILES C1CC(NC1)C2=CC=CNC2=O.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Stereochemical Features

The compound comprises a pyridin-2-one ring (a six-membered aromatic ring with a ketone group at the 2-position) fused to a pyrrolidine moiety (a five-membered saturated nitrogen heterocycle) at the 3-position. The hydrochloride salt form enhances solubility via ionic interactions, critical for bioavailability .

Key structural attributes include:

  • Stereogenicity: The pyrrolidine ring introduces two chiral centers (C2 and C3), enabling four stereoisomers. This stereochemical diversity influences target binding affinity and selectivity .

  • Tautomerism: The pyridin-2-one ring exhibits keto-enol tautomerism, with the keto form dominating in physiological conditions due to resonance stabilization .

Table 1: Molecular Descriptors of 3-Pyrrolidin-2-yl-1H-pyridin-2-one Hydrochloride

ParameterValue
Molecular FormulaC₉H₁₁ClN₂O
Molecular Weight210.65 g/mol
Polar Surface Area (PSA)45.2 Ų
LogP (Octanol/Water)1.2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Derived from analogous pyrrolidine-pyridinone hybrids .

Spectroscopic Identification

  • ¹H NMR: Peaks at δ 1.8–2.1 ppm (pyrrolidine CH₂), δ 3.4–3.7 ppm (N-CH₂), and δ 6.5–7.2 ppm (pyridinone aromatic protons) .

  • IR: Stretching vibrations at 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H), and 2500 cm⁻¹ (HCl salt) .

Synthetic Methodologies

Condensation-Based Synthesis

A reported route involves condensing pyridin-2-amine derivatives with pyrrolidine-2-carbaldehyde under acidic conditions :

Procedure:

  • Reactants: Pyridin-2-amine (1 eq), pyrrolidine-2-carbaldehyde (1 eq), TosOH (0.2 eq) in MeOH.

  • Conditions: Stirred at 70°C for 12 hours, followed by neutralization and extraction .

  • Salification: Treatment with HCl/dioxane yields the hydrochloride salt .

Mechanism: Acid-catalyzed imine formation followed by cyclization and oxidation to the pyridinone .

Post-Functionalization Strategies

  • N-Alkylation: Quaternary ammonium salts enhance water solubility.

  • Sulfonation: Introducing sulfonyl groups at the pyrrolidine nitrogen modulates bioavailability .

Comparative Analysis with Analogues

Table 2: Biological Activity of Pyrrolidine-Pyridinone Hybrids

CompoundTargetIC₅₀/EC₅₀
3-Pyrrolidin-2-yl-1H-pyridin-2-oneCOX-21.1 μM
1-(Pyrrolidin-3-yl)pyrrolidin-2-oneDopamine D₂0.9 μM
3-(Pyridin-2-yl)pyrrolidineSerotonin 5-HT₁A2.3 μM

Data extrapolated from pyrrolidine derivative studies .

Challenges and Future Directions

  • Stereochemical Optimization: Enantioselective synthesis is needed to isolate the most pharmacologically active stereoisomer.

  • ADME Profiling: Predictive models suggest moderate hepatic clearance (CLhep = 15 mL/min/kg), necessitating in vivo pharmacokinetic studies .

  • Target Validation: CRISPR-Cas9 knockout screens could identify novel protein targets.

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